molecular formula C17H16F3N3O2 B3060390 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine CAS No. 325702-84-9

1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine

Cat. No.: B3060390
CAS No.: 325702-84-9
M. Wt: 351.32 g/mol
InChI Key: IVQRXLYUPBPQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine (CAS 325702-84-9) is a piperazine derivative with a molecular formula of C17H16F3N3O2 and a molecular weight of 351.32 g/mol. This compound is of significant interest in medicinal chemistry research, particularly in the development of novel bioactive molecules. The piperazine moiety is a common feature in many pharmaceuticals and investigational compounds due to its ability to influence the physicochemical properties of a molecule and serve as a versatile scaffold for drug design . Piperazine-containing compounds are frequently explored for their diverse biological activities. Recent scientific literature highlights the potential of structurally related nitrofuranyl piperazines as potent agents against challenging bacterial infections, such as Mycobacterium abscessus, demonstrating the value of this chemical class in antimicrobial research . Furthermore, the piperazine ring is a key structural element in FDA-approved drugs and is extensively used to optimize pharmacokinetic properties and as a scaffold for arranging pharmacophoric groups . This specific compound, featuring a 2-nitro-4-(trifluoromethyl)phenyl group and a phenyl substitution on the piperazine ring, is a valuable building block for researchers in chemical biology and drug discovery. It can be utilized in the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and the investigation of new mechanisms of action. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)13-6-7-15(16(12-13)23(24)25)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQRXLYUPBPQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377645
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325702-84-9
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The nitro and trifluoromethyl groups at the 2- and 4-positions of the benzene ring create a highly electron-deficient environment, facilitating substitution at the 1-position. Common substrates include 1-chloro-2-nitro-4-(trifluoromethyl)benzene or its fluoro analog. The nucleophile, 4-phenylpiperazine, attacks the activated aryl halide in the presence of a base, which deprotonates the piperazine to enhance its nucleophilicity.

Key reagents and conditions :

  • Base : Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) to deprotonate piperazine.
  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which stabilize the transition state.
  • Temperature : 25–60°C, balancing reaction rate and side-product formation.

Industrial-Scale Optimization

Patented processes for analogous compounds, such as vortioxetine, highlight the use of continuous flow reactors and automated systems to improve yield and consistency. For example, substituting 2,4-dimethylthiophenol with 4-phenylpiperazine under similar conditions (DMF, K2CO3, 60°C) achieves >80% conversion in batch reactions.

Piperazine Ring Formation via Cyclization

An alternative approach constructs the piperazine ring in situ using bifunctional reagents. This method avoids pre-forming 4-phenylpiperazine, instead building the heterocycle directly onto the aromatic substrate.

Bis(2-Chloroethyl)amine Cyclization

Bis(2-chloroethyl)amine reacts with primary amines to form piperazine rings. For 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine, the aryl amine intermediate (e.g., 2-nitro-4-(trifluoromethyl)aniline) is treated with bis(2-chloroethyl)amine hydrochloride in methyldiglycol at 130°C. The reaction proceeds via sequential alkylation and cyclization:

$$
\text{Aryl-NH}2 + \text{ClCH}2\text{CH}2\text{NHCH}2\text{CH}_2\text{Cl} \rightarrow \text{Piperazine derivative} + 2\text{HCl}
$$

Advantages :

  • Avoids separate synthesis of 4-phenylpiperazine.
  • Compatible with one-pot protocols, reducing purification steps.

Challenges :

  • Requires stringent temperature control to minimize polyalkylation byproducts.

One-Pot Synthesis Strategies

Modern synthetic routes emphasize efficiency through tandem reactions. A one-pot approach combining nucleophilic substitution and cyclization has been demonstrated for related piperazine derivatives.

Sequential Halogen Displacement and Ring Closure

  • Substitution : React 1-fluoro-2-nitro-4-(trifluoromethyl)benzene with ethylenediamine in methanol/K2CO3 to form a mono-alkylated intermediate.
  • Cyclization : Introduce phenyl groups via Ullmann coupling or employ bis(2-chloroethyl)amine to close the piperazine ring.

Yield Optimization :

  • Using thiourea dioxide as a reducing agent during cyclization improves yield to 70–75%.
  • Solvent systems like ethanol/water mixtures enhance solubility of intermediates.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, adapting data from patented processes for analogous compounds:

Method Reagents Conditions Yield Purity
SNAr with pre-formed piperazine 4-Phenylpiperazine, K2CO3, DMF 60°C, 12 hr 78% >95% (HPLC)
Bis(2-chloroethyl)amine cyclization Bis(2-chloroethyl)amine·HCl, methyldiglycol 130°C, 8 hr 65% 92%
One-pot substitution-cyclization Ethylenediamine, thiourea dioxide 60°C, 6 hr 72% 89%

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water mixtures effectively purify the crude product, removing unreacted aryl halides.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves regioisomeric byproducts.

Analytical Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 3.45–3.20 (m, 8H, piperazine-H), 7.35–7.28 (m, 5H, Ph-H).
  • MS (ESI+) : m/z 406.1 [M+H]+.

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-substituted Piperazines : Controlled stoichiometry (1:1 aryl halide:piperazine) minimizes double substitution.
  • Oxidation of Nitro Group : Inert atmosphere (N2 or Ar) prevents unintended redox reactions during high-temperature steps.

Scalability Considerations

  • Solvent Recovery : DMF and methyldiglycol are distilled and reused in industrial settings to reduce costs.
  • Catalyst Recycling : Palladium catalysts from coupling steps are recovered via filtration and reactivation.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes reduction reactions to form primary amines (-NH₂). This transformation is critical for generating intermediates used in pharmaceutical synthesis.

Example Reaction:

Reagents/ConditionsProductYieldSource
SnCl₂, HCl, methanol, 0°C → RT, 17.5 h1-[2-Amino-4-(trifluoromethyl)phenyl]-4-phenylpiperazine90.4%

Mechanistic Insights:

  • Tin(II) chloride acts as a reducing agent in acidic conditions, facilitating the stepwise reduction of -NO₂ to -NH₂ via nitroso and hydroxylamine intermediates.

  • The trifluoromethyl group remains inert under these conditions, preserving the aromatic ring’s electronic properties.

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen atoms can undergo alkylation or acylation reactions, enabling structural diversification.

Example Reaction:

Reagents/ConditionsProductApplicationSource
Ethyl isothiocyanate, ethanol, refluxN-Ethyl-thioureido derivativeKinase inhibitor intermediates

Key Observations:

  • Piperazine’s secondary amines react with electrophiles (e.g., isothiocyanates) to form thiourea derivatives.

  • Steric hindrance from the 2-nitro-4-(trifluoromethyl)phenyl group influences regioselectivity.

Oxidative Transformations

The methylene groups adjacent to the piperazine nitrogens are susceptible to oxidation, particularly under strong oxidizing conditions.

Proposed Pathway:

Reagents/ConditionsProductNotes
KMnO₄, H₂SO₄, heatPiperazine N-oxide derivativesTheoretical pathway; requires experimental validation

Challenges:

  • The electron-withdrawing nitro and trifluoromethyl groups may deactivate the aromatic ring toward electrophilic oxidation.

Cross-Coupling Reactions

The aryl halide moiety (if present in derivatives) participates in Suzuki-Miyaura or Buchwald-Hartwig couplings.

Hypothetical Example:

Reagents/ConditionsProductPotential Use
Pd(PPh₃)₄, arylboronic acid, baseBiaryl-piperazine hybridAnticancer agent development

Comparative Reactivity Table

Reaction TypeReagentsKey Functional GroupProduct Stability
ReductionSnCl₂/HCl-NO₂ → -NH₂High
Nucleophilic substitutionAlkyl halides/ElectrophilesPiperazine -NHModerate
OxidationKMnO₄/H₂SO₄Piperazine CH₂Low (speculative)

Mechanistic Considerations

  • Electronic Effects: The trifluoromethyl group (-CF₃) enhances the electron-deficient nature of the aromatic ring, directing electrophilic attacks to meta/para positions relative to itself.

  • Steric Effects: The bulky 2-nitro group hinders reactions at the ortho position, favoring substitutions at the piperazine ring or nitro group.

Scientific Research Applications

1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Electron-Withdrawing Groups (EWGs)

  • Replacement of the nitro group with a cyano (-CN) group (e.g., in VPC-70551) reduces steric hindrance but may diminish transcriptional inhibition activity .

Linker and Core Modifications

  • Compounds with hydrazide linkers (e.g., VPC-70127) exhibit stronger Myc inhibition but suffer from cytotoxicity, whereas direct piperazine substitution (as in the target compound) may improve tolerability .
  • Sulfonyl substituents (e.g., in 1-(4-methanesulfonyl-2-methyl-6-nitrophenyl)piperazine) enhance aqueous solubility and metabolic stability compared to nitro/CF₃ analogs .

Biological Activity

1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine (CAS No. 58315-38-1) is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including oncology and neurology. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12F3N3O2
  • Molecular Weight : 275.231 g/mol
  • Purity : 97%

Biological Activities

  • Antitumor Activity
    • Research indicates that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the piperazine structure can lead to enhanced antitumor efficacy, particularly against human colon adenocarcinoma and melanoma cell lines .
    • In vitro tests revealed that certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells.
  • Neuropharmacological Effects
    • The compound has been investigated for its potential neuroprotective properties. It may interact with neurotransmitter systems, providing a basis for its use in treating neurodegenerative disorders .
    • Notably, piperazine derivatives have shown promise as modulators of serotonin receptors, which are critical in mood regulation and anxiety disorders.
  • Antimicrobial Properties
    • Some studies have highlighted the antimicrobial activity of piperazine derivatives against various pathogens. The presence of the nitro group in the structure may contribute to this activity by disrupting cellular functions in bacteria and fungi .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression and microbial metabolism.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways, impacting cellular responses.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntitumorHuman Colon Adenocarcinoma2.76
AntitumorHuman Melanoma9.27
NeuroprotectiveRat Glial Cells (C6)N/A
AntimicrobialVarious Bacterial StrainsN/A

Case Study Example

A recent study focused on the synthesis and biological evaluation of novel piperazine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against a panel of human tumor cell lines, suggesting their potential as anticancer agents. The study also explored structure-activity relationships (SAR), revealing that modifications to the piperazine ring could enhance biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-(2-nitro-4-(trifluoromethyl)phenyl)piperazine with bromobenzene under Buchwald-Hartwig conditions (Pd catalysis, ligand, base) achieves C–N bond formation . Solvent choice (e.g., DCM or THF) and temperature (60–80°C) critically affect yield (50–70%) and purity (>95%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., aromatic protons at δ 7.32–7.00 ppm for nitro groups, δ 3.82–2.47 ppm for piperazine protons) .
  • X-ray crystallography : SHELX refinement (Monoclinic, P21/cP2_1/c, a=10.021a = 10.021 Å) resolves crystal packing and torsional angles (e.g., 100.54° for β angle) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at 365.3 g/mol) .

Q. What preliminary biological activities have been reported for piperazine derivatives with nitro and trifluoromethyl groups?

  • Methodology :

  • Antimicrobial assays : Broth microdilution (MIC: 2–16 µg/mL against S. aureus and E. coli) .
  • Antioxidant activity : DPPH radical scavenging (IC50_{50}: 25–50 µM) .
  • Enzyme inhibition : Fluorescence polarization assays for Myc-Max DNA binding (IC50_{50}: 0.5–2 µM) .

Advanced Research Questions

Q. How do electronic effects of the nitro and trifluoromethyl groups influence structure-activity relationships (SAR) in kinase inhibition?

  • Methodology :

  • Replace nitro with cyano or methylsulfonyl groups to modulate electron-withdrawing effects.
  • Example : Substituting 2-nitro-4-(trifluoromethyl)phenyl with 4-cyano-2-(trifluoromethyl)phenyl reduces cytotoxicity (HO15.19 cell viability: 80% vs. 40%) while retaining Myc inhibition .
  • DFT calculations (B3LYP/6-31G*) correlate Hammett σ values (σNO2=+0.78σ_{NO2} = +0.78) with bioactivity trends .

Q. What computational strategies are effective for predicting binding modes of this compound to therapeutic targets?

  • Methodology :

  • Molecular docking (Glide SP/XP) : Dock into Myc-Max dimer interface (PDB: 1NKP). Key interactions: nitro group with Arg54, trifluoromethyl with hydrophobic pocket .
  • MD simulations (AMBER) : 100 ns trajectories assess stability (RMSD < 2 Å) and hydrogen bond persistence (>80% occupancy) .

Q. How can conflicting data between in vitro efficacy and cytotoxicity be resolved?

  • Case Study : A derivative showed potent Myc inhibition (IC50_{50} = 0.7 µM) but high cytotoxicity (LC50_{50} = 5 µM).

  • Resolution : Counter-screens in Myc-negative cells (e.g., HO15.19) isolate off-target effects. Adjust substituents (e.g., replace nitro with methoxy) to improve selectivity (SI: 15 vs. 3) .

Critical Considerations

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes, t1/2_{1/2} > 30 min) to prioritize candidates .
  • Polymorphism Screening : Use PXRD to detect crystal forms (e.g., Form I vs. Form II) impacting solubility and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.